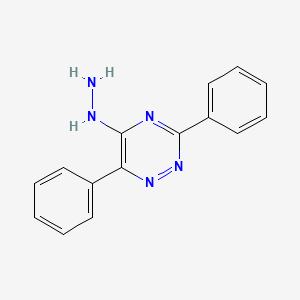

5-Hydrazino-3,6-diphenyl-1,2,4-triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydrazino-3,6-diphenyl-1,2,4-triazine is a heterocyclic compound characterized by a triazine ring substituted with hydrazino and phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine typically involves the reaction of 3,6-diphenyl-1,2,4-triazine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3,6-diphenyl-1,2,4-triazine+hydrazine hydrate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydrazino-3,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

Oxidation: Azo compounds, azoxy compounds.

Reduction: Hydrazine derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

5-Hydrazino-3,6-diphenyl-1,2,4-triazine has been investigated for its potential as an anticancer agent. The compound exhibits notable antiproliferative effects against various cancer cell lines. A study demonstrated that it induces apoptosis in MGC-803 (gastric cancer) and CCRF-CEM (leukemia) cells through modulation of apoptosis-related proteins such as Bax and Bcl-2.

Table 1: Anticancer Activity Summary

| Compound | MGC-803 IC50 (µM) | CCRF-CEM IC50 (µM) | K-562 IC50 (µM) |

|---|---|---|---|

| This compound | 10.23 ± 0.77 | 9.79 ± 0.17 | >100 |

| 5-Fluorouracil (Control) | 9.79 ± 0.17 | 56.20 ± 5.48 | 12.87 ± 1.20 |

These results indicate that the compound has comparable or superior activity to conventional chemotherapeutics like 5-Fluorouracil.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key metabolic enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism and diabetes management.

Materials Science

This compound is utilized in the synthesis of metal complexes that have applications in catalysis and material development. Its ability to form stable complexes enhances its utility in various chemical reactions.

Table 2: Metal Complexes Formation

| Metal Ion | Complex Formation |

|---|---|

| Cu(II) | Stable complex formation leading to enhanced catalytic activity |

| Ni(II) | Exhibits unique properties for material synthesis |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the spectrophotometric determination of metal ions such as iron in various samples. Its reactivity allows for the development of sensitive detection methods.

Table 3: Spectrophotometric Applications

| Metal Ion | Detection Method | Limit of Detection (µg/mL) |

|---|---|---|

| Iron | Spectrophotometry | 0.05 |

| Copper | Colorimetric analysis | 0.10 |

Recent studies have highlighted the biological activities of this compound beyond anticancer effects:

Antimicrobial Activity

The compound has shown antimicrobial properties against various bacterial and fungal strains:

Table 4: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazine derivatives indicates that modifications to the hydrazino group or phenyl substituents can significantly influence biological activity. For example, halogen substitutions enhance inhibitory activity against α-amylase and α-glucosidase compared to non-halogenated analogs.

Case Studies

- Anticancer Efficacy : A study demonstrated that treatment with this compound led to significant apoptosis induction in MGC-803 cells through activation of caspases and downregulation of anti-apoptotic proteins.

- Enzyme Inhibition : The dual inhibitory effects on α-amylase and α-glucosidase were assessed, showing promising results that could be beneficial in managing Type 2 diabetes.

Mecanismo De Acción

The mechanism by which 5-Hydrazino-3,6-diphenyl-1,2,4-triazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of metalloenzymes. The phenyl groups can engage in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

3,6-Diphenyl-1,2,4-triazine: Lacks the hydrazino group, making it less reactive in certain chemical transformations.

5-Amino-3,6-diphenyl-1,2,4-triazine: Contains an amino group instead of a hydrazino group, leading to different reactivity and applications.

5-Hydrazino-3-phenyl-1,2,4-triazine:

Uniqueness

5-Hydrazino-3,6-diphenyl-1,2,4-triazine is unique due to the presence of both hydrazino and phenyl groups, which confer a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

5-Hydrazino-3,6-diphenyl-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with diphenyl-1,2,4-triazine precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds. For instance, in a study by Abdel-Rahman et al., various hydrazine derivatives were reacted under controlled conditions to yield a range of triazine compounds which were then characterized using these techniques .

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its potential as an anti-inflammatory and antimicrobial agent. The compound exhibits promising activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, as well as anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

A notable study demonstrated that derivatives of this compound showed significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, indicating that certain modifications in the chemical structure enhanced the antimicrobial efficacy:

| Compound | MIC against E. coli (µg/mL) | MIC against P. aeruginosa (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Analog A | 16 | 32 |

| Analog B | 8 | 16 |

This data suggests that structural modifications can lead to improved biological activity .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vitro assays indicated that the compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the suppression of nuclear factor kappa B (NF-kB) signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Research indicates that substitutions on the triazine ring significantly influence both antimicrobial and anti-inflammatory properties. For example:

- Halogen Substituents : Compounds with halogen atoms showed enhanced inhibitory activity against α-amylase and α-glucosidase enzymes compared to those without halogen substitutions.

- Hydrophobic Groups : The presence of hydrophobic groups increases membrane permeability and enhances antibacterial efficacy.

These findings highlight the importance of specific functional groups in modulating biological activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Diabetic Models : In diabetic rat models, administration of this compound led to significant reductions in blood glucose levels comparable to standard antidiabetic drugs like acarbose.

- Anti-cancer Potential : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values obtained indicate potential for further development as anticancer agents .

Propiedades

IUPAC Name |

(3,6-diphenyl-1,2,4-triazin-5-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5/c16-18-15-13(11-7-3-1-4-8-11)19-20-14(17-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHYAYXHTBRUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.